(S)-N-Ethyl-N-(piperidin-3-yl)acetamide (S)-N-Ethyl-N-(piperidin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467968
InChI: InChI=1S/C9H18N2O/c1-3-11(8(2)12)9-5-4-6-10-7-9/h9-10H,3-7H2,1-2H3/t9-/m0/s1
SMILES: CCN(C1CCCNC1)C(=O)C
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

(S)-N-Ethyl-N-(piperidin-3-yl)acetamide

CAS No.:

Cat. No.: VC13467968

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-Ethyl-N-(piperidin-3-yl)acetamide -

Specification

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name N-ethyl-N-[(3S)-piperidin-3-yl]acetamide
Standard InChI InChI=1S/C9H18N2O/c1-3-11(8(2)12)9-5-4-6-10-7-9/h9-10H,3-7H2,1-2H3/t9-/m0/s1
Standard InChI Key ZLLOCWUTHBPPHJ-VIFPVBQESA-N
Isomeric SMILES CCN([C@H]1CCCNC1)C(=O)C
SMILES CCN(C1CCCNC1)C(=O)C
Canonical SMILES CCN(C1CCCNC1)C(=O)C

Introduction

(S)-N-Ethyl-N-(piperidin-3-yl)acetamide is a chiral organic compound featuring an acetamide functional group attached to a piperidine ring. Its stereochemistry, denoted by the (S)-configuration, indicates the spatial arrangement of its substituents around the chiral center. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in neurological and pharmacological research.

Synthesis

The synthesis of (S)-N-Ethyl-N-(piperidin-3-yl)acetamide typically involves:

  • Starting Materials:

    • Piperidine derivatives

    • Ethylamine or ethyl chloride

    • Acetylating agents (e.g., acetic anhydride)

  • Reaction Mechanism:

    • The reaction begins with the acetylation of the amine group on the piperidine ring.

    • Chiral resolution or asymmetric synthesis ensures the (S)-configuration.

  • Conditions:

    • Reactions are often conducted under controlled temperatures with catalysts to enhance stereoselectivity.

Applications

  • Pharmacological Research:

    • Piperidine derivatives, including (S)-N-Ethyl-N-(piperidin-3-yl)acetamide, are studied for their interaction with neurotransmitter systems such as dopamine and norepinephrine transporters .

    • These compounds are potential candidates for treating neurological disorders like epilepsy and depression.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications at the acetamide group or piperidine ring can significantly alter biological activity.

    • SAR studies have shown that compounds with similar structures exhibit anticonvulsant properties .

Biological Activity

While specific data on (S)-N-Ethyl-N-(piperidin-3-yl)acetamide is limited, related compounds demonstrate:

  • Anticonvulsant Activity:

    • Analogous compounds have been tested in animal models using maximal electroshock seizure (MES) tests .

  • Binding Affinity:

    • High affinity for dopamine and norepinephrine transporters has been observed in related molecules .

Safety and Toxicology

  • Low acute toxicity when administered in controlled doses.

  • Potential neurotoxicity at higher concentrations, necessitating further studies.

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